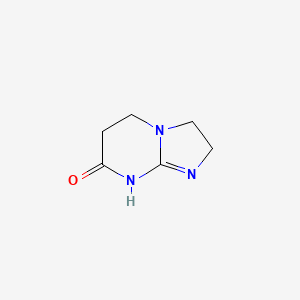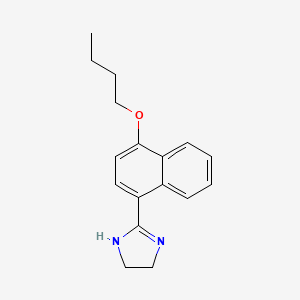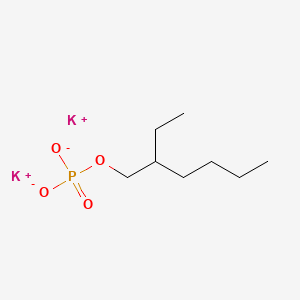![molecular formula C23H17NO2 B14475761 [Phenyl(quinolin-2-yl)methyl] benzoate CAS No. 70391-33-2](/img/structure/B14475761.png)
[Phenyl(quinolin-2-yl)methyl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Phenyl(quinolin-2-yl)methyl] benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a quinolin-2-yl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Phenyl(quinolin-2-yl)methyl] benzoate typically involves the esterification of quinolin-2-ylmethanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[Phenyl(quinolin-2-yl)methyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-ylmethanol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted benzoates, depending on the specific reaction and conditions used.
科学的研究の応用
[Phenyl(quinolin-2-yl)methyl] benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [Phenyl(quinolin-2-yl)methyl] benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to the quinoline moiety in [Phenyl(quinolin-2-yl)methyl] benzoate.
Benzoic Acid Esters: Compounds with similar ester functional groups.
Phenyl Derivatives: Compounds containing phenyl groups.
Uniqueness
This compound is unique due to its combined structural features of a quinoline ring, a phenyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
70391-33-2 |
|---|---|
分子式 |
C23H17NO2 |
分子量 |
339.4 g/mol |
IUPAC名 |
[phenyl(quinolin-2-yl)methyl] benzoate |
InChI |
InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-16-15-17-9-7-8-14-20(17)24-21/h1-16,22H |
InChIキー |
FUHJKUSVHGVBQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)



